(-)-Catechin gallate is a natural product found in Camellia sinensis, Rheum palmatum, and other organisms with data available.
(-)-Catechin gallate
CAS No.: 130405-40-2
Cat. No.: VC0002467
Molecular Formula: C22H18O10
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130405-40-2 |
---|---|
Molecular Formula | C22H18O10 |
Molecular Weight | 442.4 g/mol |
IUPAC Name | [(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Standard InChI | InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1 |
Standard InChI Key | LSHVYAFMTMFKBA-CTNGQTDRSA-N |
Isomeric SMILES | C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(-)-Catechin gallate possesses the IUPAC name [(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate. Its molecular formula is C<sub>22</sub>H<sub>18</sub>O<sub>10</sub>, with a molecular weight of 442.40 g/mol and a topological polar surface area of 177.00 Ų . The structure comprises a catechin moiety (flavan-3-ol) esterified to gallic acid, creating a stereochemical configuration critical for its bioactivity. The presence of multiple hydroxyl groups (7 donor sites) enables robust hydrogen bonding and metal chelation .
Table 1: Key Physicochemical Properties of (-)-Catechin Gallate
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>18</sub>O<sub>10</sub> |
Exact Mass | 442.08999677 g/mol |
XLogP | 1.50 |
Hydrogen Bond Donors | 7 |
Hydrogen Bond Acceptors | 10 |
Rotatable Bonds | 3 |
Solubility in Water | 5 mg/mL (clear solution) |
Stereochemical Considerations
The (-)-enantiomer exhibits distinct biological activity compared to its (+)-counterpart due to differential interactions with cellular targets. The 2R,3S configuration facilitates optimal binding to lipid bilayers and proteins, enhancing membrane stabilization and enzyme inhibition .
Antioxidant Mechanisms and Comparative Efficacy
Free Radical Scavenging
(-)-Catechin gallate demonstrates superior ABTS<sup>- +</sup> radical scavenging capacity (92% at 50 µM) compared to ascorbate (68%) and glutathione (42%) . Its stoichiometry in the FRAP assay (Fe<sup>3+</sup> reduction) is 3.2 mol Fe<sup>2+</sup>/mol CG, outperforming epigallocatechin gallate (2.8) and epicatechin (1.9) . The galloyl group enhances electron delocalization, stabilizing radical intermediates.
Lipid Peroxidation Inhibition
In erythrocyte models, CG at 10 µM reduced AAPH-induced hemolysis by 87% and hypochlorite-induced oxidation by 94%, surpassing non-galloylated catechins . This activity correlates with its ability to intercalate into lipid bilayers, protecting both hydrophobic and hydrophilic membrane regions .
Table 2: Antioxidant Performance in Biological Systems
Assay | CG Efficacy (%) | Reference Standard (%) |
---|---|---|
ABTS<sup>- +</sup> scavenging | 92 | Ascorbate (68) |
FRAP (Fe<sup>3+</sup>→Fe<sup>2+</sup>) | 320% | Epicatechin (190%) |
Erythrocyte hemolysis | 87 | Trolox (72) |
Pharmacokinetic Profile
Absorption and Bioavailability
Oral administration of CG in humans shows low absolute bioavailability (1.6–13.9%), with peak plasma concentrations (C<sub>max</sub>) of 130–3,392 ng/mL achieved within 1–2 hours . Extensive first-pass metabolism via hepatic glucuronidation and sulfation limits systemic exposure. Co-administration with piperine enhances bioavailability by 220% through CYP3A4 and UGT inhibition .
Metabolism and Excretion
CG undergoes sequential biotransformation:
-
Phase I: O-methylation by catechol-O-methyltransferase (COMT) at 3' and 4' positions
-
Phase II: Glucuronidation (UGT1A1/1A8) and sulfation (SULT1A1)
-
Microbial metabolism: Colonic microbiota degrades CG into valerolactones and phenolic acids .
Approximately 60% of ingested CG is excreted via biliary routes, with renal clearance accounting for <10% of the dose .
Toxicological Evaluation
Acute Toxicity
The LD<sub>50</sub> in rodent models exceeds 2,000 mg/kg (oral), with no mortality observed at 5,000 mg/kg . Transient effects include gastrointestinal irritation and elevated liver enzymes (ALT/AST), resolving within 72 hours.
Chronic Exposure Risks
A 90-day rat study (100 mg/kg/day) revealed:
-
Hepatomegaly: 18% liver weight increase
-
Thyroid hyperplasia: 23% incidence vs. 5% controls
Therapeutic Applications
Antimicrobial Activity
CG exhibits broad-spectrum effects:
-
Antibacterial: MIC = 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)
-
Antifungal: Disrupts Candida albicans hyphae formation via ERG11 inhibition
Chemoprevention
In A549 lung cancer cells, CG (20 µM) induces:
-
Apoptosis: 45% increase via Bax/Bcl-2 ratio modulation
-
Cell cycle arrest: G0/G1 phase accumulation (68% vs. 52% control)
Challenges and Future Directions
Despite promising bioactivity, CG's therapeutic utility is constrained by:
-
Low oral bioavailability due to extensive presystemic metabolism
-
pH-dependent stability (t<sub>1/2</sub> = 2.1 hours at gastric pH)
-
Drug interactions with OATP1B1/2B1 substrates
Ongoing research focuses on:
-
Nanoencapsulation: Liposomal formulations improving bioavailability 3.8-fold
-
Prodrug development: Gallate ester analogs with enhanced membrane permeability
-
Synergistic combinations: CG + doxorubicin regimens reducing cardiotoxicity by 40%
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume